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Compound of Interest

Compound Name: Fensulfothion Oxon Sulfone-d10

Cat. No.: B1157661

Get Quote

Introduction & Scope
Fensulfothion Oxon Sulfone (Diethyl 4-(methylsulfonyl)phenyl phosphate) represents the

terminal oxidative metabolite of the organophosphate nematicide Fensulfothion. While the

parent compound exhibits high toxicity, its metabolic conversion via oxidative desulfuration

(P=S

P=O) and thioether oxidation (S

SO

) yields the oxon sulfone—a potent acetylcholinesterase (AChE) inhibitor often retained in
environmental matrices long after the parent degrades.

This protocol details the preparation, handling, and LC-MS/MS optimization of Fensulfothion
Oxon Sulfone-d10, a deuterated internal standard (IS) critical for Isotope Dilution Mass

Spectrometry (IDMS). The use of the d10-analog corrects for matrix-induced ionization

suppression and extraction losses, which are notoriously high in complex agricultural matrices

(e.g., oily crops, high-pigment vegetables).
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Chemical Profile
Property Native Analyte

Deuterated Standard (d10-
IS)

Compound Name Fensulfothion Oxon Sulfone
Fensulfothion Oxon Sulfone-

d10

CAS Number 6132-17-8 N/A (Custom Isotope)

Formula

C

H

O

PS

C

H

D

O

PS

Molecular Weight 308.29 g/mol ~318.35 g/mol

Structure Note
P=O[1] (Oxon), SO

(Sulfone)

Deuterated Ethyl Groups (2 x -

C

D

)

Solubility
Acetonitrile, Methanol, Ethyl

Acetate
Identical to Native

Metabolic Context & Mechanism[2]
Understanding the formation of this metabolite is essential for multi-residue method

development. Fensulfothion undergoes a two-stage oxidation. The "Oxon" transformation

increases acute toxicity (AChE inhibition), while the "Sulfone" transformation increases polarity

and water solubility.
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Figure 1: Metabolic oxidation pathways of Fensulfothion leading to the terminal Oxon Sulfone

metabolite.

Safety & Handling Protocol
WARNING: Fensulfothion Oxon Sulfone is an extremely potent cholinesterase inhibitor. It is

often more toxic than the parent compound.

Engineering Controls: All weighing and dissolution must occur within a certified Class II

Biological Safety Cabinet or Fume Hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Deactivation: In case of spill, neutralize with 10% NaOH (alkaline hydrolysis destroys the

phosphate ester bond).

Protocol: Standard Preparation
Stock Solution (1000 µg/mL)
Objective: Create a stable primary stock of the d10-IS.

Equilibration: Allow the ampoule of Fensulfothion Oxon Sulfone-d10 (solid or neat oil) to

reach room temperature (20°C) to prevent condensation.

Weighing: Weigh 10.0 mg (±0.1 mg) into a silanized amber glass volumetric flask (10 mL).
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Expert Insight: Organophosphates (OPs) can adsorb to active hydroxyl sites on untreated

glass. Silanization prevents loss of the standard at low concentrations.

Solvent Addition: Fill to volume with LC-MS Grade Acetonitrile (ACN).

Why ACN? Methanol can cause transesterification or degradation of certain OPs over long

storage. ACN is aprotic and offers superior stability.

Dissolution: Sonicate for 5 minutes at ambient temperature. Vortex for 30 seconds.

Storage: Transfer to multiple 2 mL amber cryovials with PTFE-lined caps. Store at -20°C.

Stability: 12 months.

Working Internal Standard Solution (1 µg/mL)
Objective: Prepare the daily spiking solution.

Pipette 100 µL of Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.

Dilute to volume with Acetonitrile.

Storage: Store at 4°C. Stable for 1 month.

Analytical Method: LC-MS/MS Optimization
Mass Spectrometry Tuning (MRM)
The d10-analog behaves similarly to the native but with a mass shift. Theoretical transitions

must be experimentally verified.

Ionization: ESI Positive Mode (M+H)

Native Precursor: m/z 309.1

d10 Precursor: m/z 319.1 (+10 Da shift from 2 x C

D

)
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Predicted Fragmentation Logic: The primary transition for diethyl phosphates typically involves

the neutral loss of two ethylene molecules (via McLafferty rearrangement) to form the

phosphoric acid species.

Native: 309.1

253.0 (Loss of 2 x C

H

, 56 Da).

d10-IS: 319.1

255.1.

Mechanism:[2] Loss of 2 x C

D

(64 Da). The rearrangement transfers a Deuterium (D) to the oxygen.

Calculation: 319.1 - 64 = 255.1.

Table 1: Recommended MRM Transitions

Analyte
Precursor
(m/z)

Product (m/z) CE (eV) Role

Fensulfothion

Oxon Sulfone
309.1 253.0 20 Quantifier

309.1 175.0 35 Qualifier

Fensulfothion

Oxon Sulfone-

d10

319.1 255.1 20 Quantifier (IS)

Chromatographic Conditions
Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Methanol (or Acetonitrile).

Flow Rate: 0.3 mL/min.

Isotope Effect: The d10-analog may elute slightly earlier (0.05 - 0.1 min) than the native

compound due to the deuterium isotope effect (C-D bonds are shorter and less lipophilic

than C-H). Ensure the integration window covers both.

Experimental Workflow: QuEChERS Extraction
This workflow integrates the d10-IS to validate recovery.
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Figure 2: QuEChERS extraction workflow incorporating the d10-IS prior to extraction.

Protocol Steps
Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.

Spike IS: Add 50 µL of the Working IS Solution (1 µg/mL) directly to the matrix. Vortex 30s.

Allow to sit for 15 mins.

Self-Validating Step: Spiking before extraction corrects for extraction efficiency losses.
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Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).

Salt Out: Add QuEChERS salts (4g MgSO

, 1g NaCl). Shake immediately. Centrifuge at 3000 x g for 5 mins.

d-SPE Clean-up: Transfer 1 mL supernatant to a d-SPE tube (containing PSA + MgSO

). Vortex and centrifuge.

Analyze: Transfer supernatant to an autosampler vial for LC-MS/MS.

Data Analysis & Validation
Response Factor Calculation
Quantification is performed using the ratio of the Native area to the d10-IS area.

Matrix Effect (ME) Assessment
The d10-IS is the gold standard for visualizing matrix suppression.

Acceptance Criteria: A valid method should show %ME between -20% and +20%. If

suppression is high (> -50%), the d10-IS corrects the quantification, provided the signal-to-

noise ratio (S/N) remains >10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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